3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride
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Overview
Description
3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride is a chemical compound with the molecular formula C10H14BrClFNO . It is a derivative of phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BrFNO.ClH/c11-9-2-7(3-10(12)4-9)1-8(5-13)6-14;/h2-4,8,14H,1,5-6,13H2;1H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 298.58 . More detailed physical and chemical properties might be available in specialized chemical databases.Scientific Research Applications
Synthesis and Characterization in Antimicrobial Applications
One significant application of compounds structurally related to 3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride is in the field of antimicrobial research. Doraswamy and Ramana (2013) synthesized compounds including 3-amino-2-(4-bromo phenyl) propan-1-ol, which were screened for antimicrobial activity. This highlights the potential of such compounds in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Antidepressant Research
Another area of interest is the investigation of antidepressant activities. Yuan (2012) synthesized a compound similar in structure to this compound and evaluated its antidepressant activities in mice. The compound showed promising results, suggesting a potential application in developing antidepressant drugs (Yuan, 2012).
Pharmaceutical Research and Drug Abuse
The compound has been associated with pharmaceutical research relating to new drugs of abuse. Grumann et al. (2019) studied 3-Fluorophenmetrazine, a derivative of phenmetrazine, which has structural similarities to this compound. The study focused on its pharmacokinetics, crucial for interpreting forensic and clinical cases (Grumann et al., 2019).
Applications in Synthesis and Stereochemistry
The use of related compounds in synthesis and stereochemistry is also notable. Drewes et al. (1992) used similar compounds for the resolution of racemic mixtures and the assignment of absolute configuration in stereochemical studies. This is important in the synthesis of enantiomerically pure substances, which are crucial in drug development (Drewes et al., 1992).
Cardioselectivity in Medicinal Chemistry
Compounds with structural similarities have been studied for their cardioselectivity. Rzeszotarski et al. (1979) synthesized a series of compounds to determine their affinity to beta-adrenoceptors, a key consideration in developing cardioselective beta-blockers (Rzeszotarski et al., 1979).
Potential in Anticancer Research
Another promising area is anticancer research. Isakhanyan et al. (2016) synthesized tertiary aminoalkanol hydrochlorides, structurally similar to the compound , and tested them for antitumor activity. The study found biologically active compounds, indicating potential applications in anticancer drug development (Isakhanyan et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-(aminomethyl)-3-(3-bromo-4-fluorophenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO.ClH/c11-9-4-7(1-2-10(9)12)3-8(5-13)6-14;/h1-2,4,8,14H,3,5-6,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWNXGOCXHIZQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(CN)CO)Br)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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